molecular formula C19H19NOS B1325629 4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone CAS No. 898763-97-8

4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone

Cat. No.: B1325629
CAS No.: 898763-97-8
M. Wt: 309.4 g/mol
InChI Key: KPYQJBYPYKLZKF-UHFFFAOYSA-N
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Description

4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a benzophenone derivative featuring a pyrrolidine-based tertiary amine substituent at the 4-position and a thiomethyl (-SCH₃) group at the 4'-position of the aromatic ring.

Key structural attributes:

  • Pyrrolinomethyl group: A five-membered pyrrolidine ring (C₄H₈N) attached via a methylene (-CH₂-) linker, contributing basicity and steric bulk.
  • Thiomethyl group: A sulfur-containing substituent that enhances electron density at the aromatic ring and may influence redox properties.

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYQJBYPYKLZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643024
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-97-8
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzophenone with 3-pyrrolinomethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolinomethyl group can participate in nucleophilic substitution reactions, where the pyrroline ring can be opened or modified using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Substituent Variations at the 4'-Position

The thiomethyl group distinguishes 4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone from analogs with other substituents:

Compound Name 4'-Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -SCH₃ 297.79 (estimated) Enhanced electron density; potential ligand for metal coordination
4-Chloro-4'-(3-pyrrolinomethyl)benzophenone -Cl 297.79 Increased electrophilicity; halogen bonding capability
2-Methoxy-4'-(3-pyrrolinomethyl)benzophenone -OCH₃ 297.79 (estimated) Electron-donating methoxy group; altered solubility
4-Carboethoxy-4'-(3-pyrrolinomethyl)benzophenone -COOEt 355.43 (estimated) Ester functionality for further derivatization

Key Observations :

  • Thiomethyl vs. Chloro : The thiomethyl group (-SCH₃) is less electronegative than chloro (-Cl), making the parent compound more nucleophilic at the sulfur atom. This could enhance reactivity in alkylation or oxidation reactions compared to its chloro analog .
  • Thiomethyl vs.

Variations in the Nitrogen-Containing Substituent

The pyrrolinomethyl group differentiates this compound from benzophenones with other nitrogen-based substituents:

Compound Name Nitrogen Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Pyrrolidine (tertiary amine) 297.79 (estimated) Moderate basicity; potential for hydrogen bonding
4-Azetidinomethyl-4'-thiomethylbenzophenone Azetidine (four-membered ring) 297.41 Increased ring strain; higher reactivity
4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone Piperazine (secondary amine) 362.39 Enhanced solubility in polar solvents; pharmacological relevance

Key Observations :

  • Pyrrolidine vs. Azetidine : The five-membered pyrrolidine ring offers greater conformational flexibility and lower ring strain compared to the four-membered azetidine, which may improve stability in synthetic pathways .
  • Pyrrolidine vs. Piperazine: Piperazine derivatives (e.g., 4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone) often exhibit improved water solubility due to the additional nitrogen atom, whereas pyrrolidine-containing compounds are more lipophilic .

Electronic and Steric Effects

  • Electronic Effects: The thiomethyl group at the 4'-position increases electron density on the aromatic ring, which may facilitate electrophilic substitution reactions. In contrast, trifluoromethyl (-CF₃) or nitro (-NO₂) groups (e.g., in nitrobenzophenone derivatives from ) would deactivate the ring.

Research and Industrial Relevance

  • Pharmaceutical Intermediates: The pyrrolinomethyl-thiomethyl combination is structurally similar to intermediates used in kinase inhibitor synthesis, where sulfur and nitrogen atoms participate in target binding .

Biological Activity

4-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a synthetic organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and material science.

Chemical Structure and Properties

The compound features a benzophenone core with a pyrrolinomethyl group and a thiomethyl group, which contribute to its unique biological properties. The molecular formula is C17H18N2SC_{17}H_{18}N_{2}S, and it is identified by the CAS number 898763-97-8.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through:

  • Inhibition of key enzymes involved in cell cycle regulation.
  • Induction of apoptosis in tumor cells.

For example, in vitro studies demonstrated that treatment with the compound resulted in reduced viability of breast cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to enzymes critical for cellular processes, altering their activity.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways associated with growth and survival .

Case Study: Antimicrobial Efficacy

A study conducted by Costa et al. evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings highlight the compound's potential as a lead for developing new antimicrobial agents .

Case Study: Anticancer Activity

In a separate study focusing on breast cancer cell lines, treatment with varying concentrations of this compound resulted in:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10020

The results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations significantly impair cancer cell survival .

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